N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 1H-1,2,4-triazol-5-yl group and dual 4-methoxybenzyl/4-methoxyphenyl moieties. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-7-3-14(4-8-17)11-19-23-22(26-25-19)24-21(29)15-12-20(28)27(13-15)16-5-9-18(31-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,23,24,25,26,29) |
InChI Key |
SAMSRDWFJKCJLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
The reaction begins with treating a compound of formula (2) (e.g., N-(4-methoxyphenyl)itaconimide) and a compound of formula (3) (e.g., 4-methoxybenzylamine) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) facilitates deprotonation and cyclization, yielding the 5-oxopyrrolidine-3-carboxamide intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/DMF (1:1) |
| Base | NaH (2.0 equiv) |
| Temperature | 0°C → RT, 12 h |
| Yield | 68–72% |
This method avoids traditional protection-deprotection steps, reducing the synthesis to two stages.
Alternative Route via Itaconic Acid Derivatives
A study by PMC9415606 demonstrates the use of itaconic acid and N-(4-acetamidophenyl)acetamide to form 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which is subsequently esterified and converted to hydrazides for further functionalization. While this route requires additional steps, it offers flexibility for introducing diverse substituents at the pyrrolidine’s 3-position.
Construction of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazides or condensation of amidrazones with carbonyl compounds.
Cyclization of Thiosemicarbazides
A thiosemicarbazide intermediate is prepared by reacting 4-methoxybenzyl isothiocyanate with hydrazine hydrate. Subsequent cyclization in acidic conditions (e.g., HCl/EtOH) forms the 1,2,4-triazole ring.
Optimization Insights
-
Catalyst : Concentrated HCl (10% v/v) improves cyclization efficiency.
-
Temperature : Reflux (80°C) for 6–8 h achieves >85% conversion.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is typically used for 1,2,3-triazoles, modified protocols enable 1,2,4-triazole synthesis. A ruthenium-catalyzed approach (Cp*RuCl(PPh₃)₂) selectively produces 1,5-disubstituted triazoles from azides and alkynes. For the target compound, a propargylamine derivative could serve as the alkyne precursor.
Coupling the Triazole and Pyrrolidine Moieties
The final step involves linking the triazole and pyrrolidine units via amide bond formation.
Carbodiimide-Mediated Coupling
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), then reacted with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine.
Key Parameters
| Reagent | Equiv | Solvent | Yield |
|---|---|---|---|
| DCC/NHS | 1.2 | DCM | 65% |
| EDCl/HOBt | 1.5 | DMF | 72% |
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 20 min) accelerates the coupling reaction, improving yields to 78% while reducing side product formation.
| Condition | Outcome |
|---|---|
| K₂CO₃ (2.0 equiv) | 88% yield, minimal O-alkylation |
| Cs₂CO₃ (1.5 equiv) | 92% yield, higher selectivity |
Buchwald-Hartwig Amination
For late-stage functionalization, palladium-catalyzed amination couples 4-methoxyphenylboronic acid to the pyrrolidine core, though this method is less common due to competing side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary strategies for synthesizing the target compound:
Challenges and Optimization Opportunities
-
Stereochemical Control : Ensuring the correct configuration at the pyrrolidine’s 3-position remains challenging. Chiral auxiliaries or asymmetric catalysis could improve enantioselectivity.
-
Triazole Regioselectivity : Achieving exclusive 1,2,4-triazole formation requires precise stoichiometry and catalyst selection.
-
Scalability : Microwave-assisted steps, while efficient, face scalability issues. Continuous-flow reactors may address this limitation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole and pyrrolidine rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activity, while the pyrrolidine ring may contribute to its pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The methoxybenzyl groups can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Pyrrolidine-Carboxamide Derivatives with Thiadiazole Substituents
Example Compounds :
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
Key Differences :
Insights :
- The triazole ring in the target compound may offer stronger hydrogen-bonding capacity compared to thiadiazole, influencing target selectivity.
- Fluorinated analogs () prioritize electronic effects (e.g., enhanced metabolic stability), whereas methoxy groups in the target compound may improve membrane permeability .
Methoxyphenyl-Containing Compounds with Varied Cores
Example Compounds :
N-5-Tetrazolyl-N′-p-Methoxyphenylacetylurea (2h) ()
2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (12) ()
Comparison :
Insights :
- The 4-methoxyphenyl group is associated with enhanced bioactivity across diverse scaffolds. In 2h, it contributes to auxin-like plant growth regulation, suggesting its role in molecular recognition .
- The target compound’s triazole-pyrrolidine scaffold may confer specificity for eukaryotic kinases (e.g., CDK5/p25) over plant targets .
Example Compounds :
N-(Cyclopropylmethyl)-5-(Methylsulfonyl)-N-{1-[1-(Pyrimidin-2-yl)-1H-1,2,4-Triazol-5-yl]ethyl}heterocycl Amides ()
Comparison :
| Feature | Target Compound | Pesticide Triazole Analogs |
|---|---|---|
| Substituents | Dual methoxy groups | Methylsulfonyl/pyrimidinyl |
| Application | Therapeutic (hypothesized) | Pesticidal |
Insights :
Table 1: Structural and Functional Comparison
Key Observations:
Methoxy Groups : Enhance bioactivity in both therapeutic (kinase binding) and agricultural (growth regulation) contexts .
Heterocycle Choice : Triazole vs. thiadiazole impacts hydrogen-bonding networks and target selectivity .
Substituent Effects : Fluorine improves metabolic stability, while methoxy groups optimize lipophilicity .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that incorporates triazole and oxopyrrolidine moieties, which are known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.44 g/mol. The structure includes a triazole ring, a methoxybenzyl group, and a pyrrolidine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O3 |
| Molecular Weight | 394.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The triazole moiety is known for its role in inhibiting enzymes involved in cancer cell proliferation and other cellular pathways. Specifically, it may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxopyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
In vitro studies showed that these compounds could reduce cell viability significantly compared to control groups. For example:
- Compound X reduced A549 viability to 66% at 100 µM concentration.
- Cisplatin , a standard chemotherapeutic agent, was used as a benchmark for comparison.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the triazole ring, which is often associated with antifungal activity. Research indicates that similar triazole-containing compounds have shown efficacy against Gram-positive bacteria and certain fungal pathogens.
Case Studies
- Study on Anticancer Efficacy : In a recent study published in MDPI, derivatives of oxopyrrolidine were evaluated for their anticancer activity using human lung adenocarcinoma models. The results indicated that modifications in the phenolic groups significantly affected the cytotoxicity levels against cancer cells .
- Antimicrobial Testing : A comparative study on the antimicrobial effects of triazole derivatives demonstrated that specific substitutions on the triazole ring enhanced activity against drug-resistant strains of bacteria .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Triazole Formation | DMF | CuI | 80 | 68 | |
| Amide Coupling | DCM | EDCI/HOBt | RT | 82 | |
| Cyclization | EtOH | HCl (cat.) | Reflux | 56 |
Basic Question: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For example, methoxy protons resonate at δ ~3.8 ppm, while pyrrolidinone carbonyl carbons appear at ~175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. A related compound in showed [M+H]+ = 392.4, matching theoretical values .
- Elemental Analysis : Combustion analysis validates C, H, N, and O content within ±0.4% deviation .
Advanced Question: How can reaction mechanisms be elucidated for triazole ring formation and amide coupling steps?
Answer:
- Triazole Formation : Likely proceeds via Huisgen 1,3-dipolar cycloaddition, where azide and alkyne precursors react under Cu(I) catalysis. Computational studies (DFT) can model transition states to confirm regioselectivity .
- Amide Coupling : EDCI/HOBt-mediated activation forms an active ester intermediate, followed by nucleophilic attack by the amine. Kinetic studies (e.g., monitoring by FTIR) can track carbonyl disappearance .
Advanced Question: How should researchers address contradictory data in synthesis yields or bioactivity?
Answer:
Contradictions often arise from subtle variations in reaction conditions or impurities. Strategies include:
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, strict temperature control) .
- Byproduct Analysis : LC-MS or TLC can identify side products. For example, noted hydrazide byproducts requiring additional purification .
- Bioactivity Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm pharmacological activity .
Advanced Question: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic pockets. used similar methods for pyrazole-carbothioamide derivatives .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate interactions with residues like Ser530 in COX-2 .
- QSAR Modeling : Correlate structural features (e.g., methoxy group electronegativity) with activity to guide analog design .
Table 2: Spectral Data from Analogous Compounds
| Compound Feature | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Source |
|---|---|---|---|---|
| Pyrrolidinone C=O | - | 174.2 | 1680 (C=O stretch) | |
| Methoxy (-OCH3) | 3.78 (s, 3H) | 55.6 | 2830 (C-O) | |
| Triazole C-H | 7.92 (s, 1H) | 142.5 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
